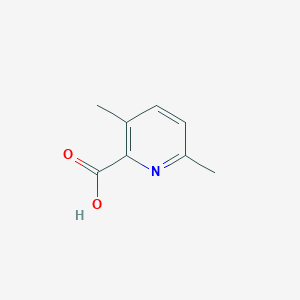

3,6-Dimethylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLAIQJEYPASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527989 | |

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-46-6 | |

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid: A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpicolinic acid, also known as 3,6-dimethylpyridine-2-carboxylic acid, is a substituted derivative of picolinic acid. While its chemical structure suggests potential applications in coordination chemistry, organic synthesis, and as a scaffold in medicinal chemistry, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed information regarding its properties. This guide summarizes the available information and highlights the current knowledge gaps for this particular chemical entity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 83282-46-6 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | |

| Physical Form | Solid (General description from SDS) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unambiguous identification and characterization of a chemical compound. However, specific spectral data for this compound are not published in the searched scientific literature or databases. For reference, the typical spectral characteristics of the parent compound, picolinic acid, are well-documented[2][3]. Researchers undertaking the synthesis or isolation of this compound would need to perform these analyses to establish a reference dataset.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general synthetic strategies for substituted picolinic acids often involve the oxidation of the corresponding lutidine (dimethylpyridine) or the hydrolysis of a nitrile precursor. For instance, the synthesis of the related 3-methylpyridine-2-carboxylic acid has been reported to proceed via the hydrolysis of 2-cyano-3-methylpyridine. A hypothetical synthetic route for this compound could potentially start from 2-cyano-3,6-dimethylpyridine.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis and characterization of a substituted picolinic acid, which could be adapted for this compound.

References

3,6-Dimethylpicolinic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid

Introduction

This compound, a substituted derivative of picolinic acid, belongs to the pyridine carboxylic acid family of heterocyclic compounds. These compounds are of significant interest to researchers and drug development professionals due to their versatile roles as chemical building blocks, ligands in coordination chemistry, and scaffolds for biologically active molecules. Picolinic acid and its derivatives are known to exhibit a range of biological activities, including herbicidal and antifungal properties.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, potential synthetic routes, and analytical methods.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 3,6-Dimethylpyridine-2-carboxylic acid . Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and methyl groups at the 3- and 6-positions.

Caption: Chemical structure of 3,6-Dimethylpyridine-2-carboxylic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,6-Dimethylpyridine-2-carboxylic acid |

| Synonyms | This compound |

| CAS Number | 83282-46-6[3] |

| Molecular Formula | C₈H₉NO₂[3] |

| Molecular Weight | 151.16 g/mol [4] |

Physicochemical and Toxicological Properties

Experimental physicochemical data for this compound is not extensively reported in public literature. The information available is primarily from safety data sheets provided by chemical suppliers.

Table 2: Physicochemical and Safety Data

| Property | Value | Reference |

| Appearance | Solid (Form not specified) | [4] |

| Purity | ≥96% | [3] |

| Storage Temperature | 2-8°C, Sealed in dry environment | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |

Note: The toxicological properties have not been thoroughly investigated.[4]

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. For instance, dipicolinic acid (pyridine-2,6-dicarboxylic acid) can be synthesized with high yields by the oxidation of 2,6-dimethylpyridine (2,6-lutidine).[5] A similar approach can be adapted for the synthesis of this compound from 3,6-dimethylpyridine.

Protocol: Oxidation of 3,6-Dimethylpyridine

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dimethylpyridine to a solution of concentrated sulfuric acid while cooling in an ice bath to control the initial exothermic reaction.

-

Oxidant Addition: Prepare a solution of a strong oxidizing agent, such as sodium dichromate in water. Add this solution dropwise to the stirred pyridine-acid mixture. The temperature should be carefully maintained between 70-115°C.

-

Reaction Monitoring: The reaction is typically continued for several hours at the elevated temperature. Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of approximately 3.

-

Purification: The precipitated solid product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

References

CAS number and molecular formula of 3,6-Dimethylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid. Due to the limited availability of extensive research data specifically on this compound, this document also includes relevant information on closely related picolinic acid derivatives to offer a broader context for potential applications and areas of investigation.

Chemical Identity and Properties

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a specialty chemical available for research and development purposes.

| Identifier | Value | Reference |

| CAS Number | 83282-46-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉NO₂ | [5][6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Synonyms | 3,6-dimethyl-2-pyridinecarboxylic acid | [5] |

Synthesis and Preparation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for analogous pyridine carboxylic acids. A common approach involves the oxidation of the corresponding dimethylpyridine. For instance, a two-stage process is used to prepare 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine. This general principle can be adapted for the synthesis of this compound.

Proposed Synthesis Workflow

A potential pathway for the synthesis of this compound could start from 2,3,6-trimethylpyridine. The synthesis would likely involve a selective oxidation of one of the methyl groups to a carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Data and Protocols

Currently, there is a notable lack of published, in-depth experimental studies, such as those detailing biological activities or specific signaling pathway interactions, for this compound. Research in this area appears to be nascent. However, the broader class of picolinic acid derivatives has been the subject of various investigations, suggesting potential avenues for the study of this particular compound.

Context from Related Picolinic Acid Derivatives

To provide a framework for potential research directions, the following table summarizes the activities of some related picolinic acid compounds.

| Compound | Key Findings / Application | Reference |

| 3,6-dihydroxypicolinic acid | An intermediate in the microbial metabolism of picolinic acid. | [7] |

| 3,6-dichloropicolinic acid | Used as a herbicide, pesticide, and plant growth regulator. | |

| Dipicolinic acid (Pyridine-2,6-dicarboxylic acid) | Derivatives have been investigated as inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance. |

Potential Areas of Research and Application

Given the biological and chemical activities observed in structurally similar molecules, this compound could be a candidate for investigation in several domains:

-

Drug Development: As with other picolinic acid derivatives, it could be explored for antimicrobial or enzyme inhibition properties. The specific substitution pattern of the methyl groups may confer novel biological activities.

-

Agrochemicals: The precedent of 3,6-dichloropicolinic acid suggests that methylated analogs could also exhibit herbicidal or plant growth-regulating effects.

-

Material Science: Picolinic acids can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), indicating a potential application for this compound in this field.

Conclusion

This compound is a chemical compound with established basic identifiers but remains largely unexplored in terms of its detailed chemical and biological properties. The information available on related picolinic acid derivatives suggests that it holds potential for further investigation in drug discovery, agrochemicals, and material science. This guide serves as a foundational resource for researchers and professionals interested in exploring the scientific and commercial potential of this molecule. Further experimental studies are necessary to fully elucidate its characteristics and potential applications.

References

- 1. anaxlab.com [anaxlab.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. calpaclab.com [calpaclab.com]

- 4. acebiolab.com [acebiolab.com]

- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 3,6-Dimethylpicolinic acid , Package: 25mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties: melting point and boiling point of 3,6-Dimethylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 3,6-Dimethylpicolinic acid, specifically its melting and boiling points. This document is intended to support research and development activities by providing key data and outlining standard experimental methodologies.

Core Physical Properties

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its physical properties are crucial for its handling, purification, and application in various scientific contexts.

Data Presentation

| Physical Property | Value | Conditions |

| Melting Point | No data available | - |

| Boiling Point | 301.9 °C[1] | at 760 mmHg |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds of similar nature are applicable. The following outlines general procedures for determining the melting and boiling points of solid carboxylic acids.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Boiling Point Determination (General Protocol)

For high-boiling solids like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. The reported boiling point is then often extrapolated to atmospheric pressure.

Apparatus:

-

Distillation apparatus (e.g., short-path distillation setup for small quantities)

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

Sample Placement: A small quantity of this compound is placed in the distillation flask.

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

Pressure Reduction: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently until it begins to boil.

-

Temperature Reading: The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point at that specific pressure.

Relevant Biological Pathway

Picolinic acid and its derivatives are metabolites in the kynurenine pathway, the primary route for tryptophan catabolism. Understanding this pathway provides a biological context for the relevance of picolinic acid derivatives.

References

Spectroscopic Profile of 3,6-Dimethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,6-Dimethylpicolinic acid (CAS No. 83282-46-6). Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of pyridine carboxylic acid derivatives.

Introduction

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with a carboxylic acid and two methyl groups, makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, and spectroscopic methods are the primary tools for achieving this. This document outlines the anticipated spectroscopic data for this compound and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.0 - 13.0 | Singlet, broad | 1H | COOH | Chemical shift is concentration and solvent dependent. |

| ~7.5 - 7.8 | Doublet | 1H | H-4 (Aromatic) | Coupled to H-5. |

| ~7.1 - 7.3 | Doublet | 1H | H-5 (Aromatic) | Coupled to H-4. |

| ~2.6 | Singlet | 3H | CH₃ at C-6 | |

| ~2.4 | Singlet | 3H | CH₃ at C-3 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 170 | C=O (Carboxylic Acid) | |

| ~158 - 162 | C-6 (Aromatic) | Attached to methyl group. |

| ~148 - 152 | C-2 (Aromatic) | Attached to carboxylic acid group. |

| ~137 - 140 | C-4 (Aromatic) | |

| ~130 - 135 | C-3 (Aromatic) | Attached to methyl group. |

| ~122 - 125 | C-5 (Aromatic) | |

| ~22 - 25 | CH₃ at C-6 | |

| ~18 - 21 | CH₃ at C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Strong, very broad | O-H stretch (Carboxylic Acid Dimer) | A key characteristic feature, often overlapping C-H stretches.[1][2] |

| ~2950-3050 | Medium, sharp | C-H stretch (Aromatic) | |

| ~2850-2960 | Medium, sharp | C-H stretch (Aliphatic, CH₃) | |

| 1690-1760 | Strong, sharp | C=O stretch (Carboxylic Acid) | Position depends on hydrogen bonding; expected around 1710 cm⁻¹ for a dimer.[2][3] |

| ~1580, ~1470 | Medium-Strong | C=C & C=N stretch (Pyridine Ring) | |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) | [1] |

| 910-950 | Medium, broad | O-H bend (out-of-plane) | Characteristic of hydrogen-bonded carboxylic acid dimers.[2] |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Notes |

| 151 | [M]⁺ (Molecular Ion) | Calculated Molecular Weight: 151.16 g/mol . |

| 136 | [M - CH₃]⁺ | Loss of a methyl group. |

| 106 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 78 | Pyridine fragment | Fragmentation of the ring. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).[4]

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition (¹H NMR):

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Acquisition (¹³C NMR):

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific preparation is needed for a solid sample. Ensure the sample is dry.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[5] The sample must be heated to ensure volatilization.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for chemical analysis.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for the characterization of this compound. While experimental data remains to be published, the expected values derived from the structural features of the molecule offer a reliable baseline for researchers. The detailed methodologies and workflow diagrams are designed to assist in the systematic and accurate analysis of this and related pyridine carboxylic acid compounds, ensuring data integrity and reproducibility in research and development settings.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of the Picolinic Acid Scaffold: A Technical Guide to its Discovery, History, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of substituted picolinic acids for researchers, scientists, and drug development professionals. Picolinic acid, a simple pyridine derivative, has proven to be a remarkably versatile scaffold, leading to the development of critical molecules in both agriculture and medicine. This document details the historical milestones, key chemical substitutions, and the underlying mechanisms of action that have established picolinic acids as a cornerstone in chemical and pharmaceutical research.

A Dual Legacy: From Fields to Pharmacies

The story of substituted picolinic acids unfolds along two parallel but distinct paths: their rise as potent herbicides and their emergence as promising therapeutic agents.

The agricultural journey began in the mid-20th century with the discovery of synthetic auxin herbicides. Scientists at Dow Chemical (now Corteva Agriscience) spearheaded this research, leading to the commercialization of picloram in the 1960s.[1] This marked the dawn of a new class of herbicides that mimic the natural plant hormone auxin, causing uncontrolled growth and ultimately death in broadleaf weeds.[1] Following this success, clopyralid was introduced in 1975, offering a different weed control spectrum and enhanced crop selectivity.[1] The 21st century saw further innovation with the launch of aminopyralid in 2005, a more potent derivative effective at significantly lower application rates.[1] More recent developments include the 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl , expanding the weed control spectrum and offering favorable environmental profiles.[2][3]

Concurrently, the intrinsic biological activity of the picolinic acid core was being explored for its therapeutic potential in humans. An endogenous metabolite of the amino acid tryptophan via the kynurenine pathway, picolinic acid itself has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[4][5][6] Its ability to chelate divalent and trivalent metal ions, first reported in 1879, is a key characteristic that contributes to its biological functions, including assisting in the absorption of zinc and other essential minerals.[4][7] This fundamental understanding paved the way for the design and synthesis of a multitude of substituted picolinic acid derivatives with a wide range of pharmacological activities, from enzyme inhibitors to anticonvulsants.[3][8]

Key Milestones in the History of Substituted Picolinic Acids

| Year/Era | Discovery/Development | Field | Significance |

| 1879 | First report of picolinic acid's chelating properties with copper and iron.[7] | Chemistry | Laid the groundwork for understanding its biological metal-binding capabilities. |

| 1960s | Commercialization of Picloram by Dow Chemical.[1][2] | Agriculture | Established picolinic acids as a major class of synthetic auxin herbicides. |

| 1975 | Introduction of Clopyralid.[1][2] | Agriculture | Offered enhanced selectivity and a different weed control spectrum. |

| 2005 | Launch of Aminopyralid by Dow AgroSciences.[1] | Agriculture | Provided a more potent herbicide with lower application rates. |

| Recent | Development of 6-aryl-picolinates (e.g., halauxifen-methyl, florpyrauxifen-benzyl).[2][3] | Agriculture | Introduced novel herbicides with unique weed control and favorable environmental profiles. |

| Ongoing | Exploration of derivatives for neurodegenerative diseases, cancer, and inflammation.[1] | Pharmaceuticals | Picolinate scaffold recognized as a "privileged" structure in drug discovery. |

| Clinical Trials | Advancement of picolinate-derived drug candidates like Verubecestat (BACE2 inhibitor) and Avoralstat (PKK inhibitor).[1] | Pharmaceuticals | Demonstrates the clinical potential of substituted picolinic acids. |

Quantitative Bioactivity of Substituted Picolinic Acids

The potency of substituted picolinic acids varies significantly with their chemical modifications. The following tables summarize key quantitative data for representative compounds in both herbicidal and pharmaceutical applications.

Herbicidal Activity

| Compound | Year Introduced | Typical Application Rate (g/ha) | Target Weeds |

| Picloram | 1960s | 125–1120[2] | Broadleaf weeds, woody plants[1] |

| Clopyralid | 1975 | 105–500[2] | Thistles, clovers, and other broadleaf weeds[1] |

| Aminopyralid | 2005 | 5–120[2] | Broadleaf weeds, including invasive species[1] |

| Halauxifen-methyl | Recent | Not specified | Broadleaf weeds[1] |

| Florpyrauxifen-benzyl | Recent | Not specified | Broadleaf weeds[1] |

In Vitro Cytotoxicity of Picolinic Acid Analogs

| Compound | IC50 (mM) in CHO cells |

| Fusaric acid | 0.032[9] |

| 3-Hydroxy picolinic acid | -[9] |

| Picolinic acid | -[9] |

| Picloram | -[9] |

| 6-Bromo picolinic acid | -[9] |

| 6-Methyl picolinic acid | -[9] |

| Di-picolinic acid | -[9] |

| Iso-nicotinic acid | -[9] |

| Picolinic acid N-oxide | -[9] |

| Nicotinic acid | -[9] |

| 6-Hydroxy picolinic acid | 25.85[9] |

Note: Specific IC50 values for all compounds were not available in the provided search results.

Mechanisms of Action: Diverse Signaling Pathways

The biological effects of substituted picolinic acids are mediated through their interaction with specific cellular targets, leading to the modulation of distinct signaling pathways.

Auxin Signaling Pathway in Plants (Herbicidal Action)

Substituted picolinic acids act as synthetic auxins. They bind to the F-box protein TIR1/AFB auxin co-receptors, specifically the auxin-signaling F-box protein 5 (AFB5), leading to the degradation of Aux/IAA transcriptional repressors and subsequent upregulation of auxin-responsive genes, causing uncontrolled plant growth and death.[2][9]

Caption: Auxin signaling pathway disruption by picolinic acid herbicides.

Kynurenine Pathway in Humans

Picolinic acid is an endogenous metabolite of L-tryptophan through the kynurenine pathway. This pathway is crucial for generating NAD+ and contains several neuroactive intermediates.

Caption: Biosynthesis of picolinic acid via the kynurenine pathway.

Inhibition of EGFR Kinase Signaling in Cancer

Certain novel derivatives of picolinic acid have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in many cancers. By binding to the kinase pocket, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[10]

Caption: Inhibition of EGFR signaling by a picolinic acid derivative.

Experimental Protocols

Detailed methodologies are crucial for the advancement of research. The following sections provide representative experimental protocols for the synthesis and biological evaluation of substituted picolinic acids.

General Synthesis of Substituted Picolinic Acids

A common route for synthesizing substituted picolinic acids involves the oxidation of the corresponding substituted 2-methylpyridines (picolines).

Materials:

-

Substituted α-picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a flask equipped with a reflux condenser and stirrer, dissolve the substituted α-picoline in water.[11]

-

Gradually add potassium permanganate to the solution and heat the mixture until the purple color disappears.[11]

-

Add a second portion of permanganate and continue heating until the reaction is complete.[11]

-

Cool the reaction mixture and filter the precipitated manganese oxides, washing the solid with hot water.[11]

-

Concentrate the filtrate under reduced pressure and acidify with concentrated hydrochloric acid.[11]

-

Evaporate the acidified solution to dryness.[11]

-

Reflux the solid residue with ethanol and filter. Repeat the extraction with ethanol.[11]

-

Pass dry hydrogen chloride gas through the combined ethanolic filtrates until the solution is saturated and crystals of the picolinic acid hydrochloride precipitate.[11]

-

Filter and air-dry the crystals.[11]

Experimental Workflow for Synthesis of 4-Aminopicolinic Acid

Caption: Workflow for the synthesis of 4-aminopicolinic acid.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic activity of newly synthesized picolinic acid derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Non-tumorigenic cell line (e.g., MCF10A)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Picolinic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the picolinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Conclusion

The journey of substituted picolinic acids from their initial discovery to their current status as vital tools in agriculture and promising candidates in medicine highlights the power of scaffold-based chemical exploration. The inherent biological activity of the picolinic acid core, combined with the vast possibilities for chemical modification, ensures that this remarkable molecule will continue to be a source of innovation for years to come. This guide provides a foundational understanding for researchers and professionals, empowering them to build upon this rich history and unlock the full potential of substituted picolinic acids in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. dovepress.com [dovepress.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. public.pensoft.net [public.pensoft.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. irl.umsl.edu [irl.umsl.edu]

Theoretical Exploration of the Electronic Landscape of 3,6-Dimethylpicolinic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the electronic properties of 3,6-Dimethylpicolinic acid. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from established theoretical studies on structurally analogous compounds, such as picolinic acid, its isomers, and other substituted pyridine carboxylic acids.[3][4][5] The guide outlines the prevalent computational protocols, presents representative quantitative data for key electronic descriptors, and visualizes the logical workflow of such theoretical investigations. The insights provided herein are intended to serve as a foundational resource for researchers engaged in the in silico design and analysis of novel pyridine-based compounds.

Introduction

This compound, a derivative of picolinic acid (pyridine-2-carboxylic acid), possesses a unique electronic structure conferred by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl groups on the pyridine ring. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as drug design and coordination chemistry.[6]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.[7][8] This guide focuses on the application of DFT to explore the electronic landscape of this compound, providing a roadmap for its theoretical investigation.

Theoretical Methodology: A Standard Protocol

The following section details a standard computational protocol for investigating the electronic properties of this compound, based on methodologies reported for similar pyridine derivatives.[5][9]

Geometry Optimization

The initial step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is the most common and reliable method.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice that balances accuracy and computational cost.[3][5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic species and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[5][8]

-

Procedure: An initial structure of this compound is built using a molecular editor. This structure is then submitted for geometry optimization. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to derive the key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[10]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

-

HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[10][11]

-

Ionization Potential (IP): IP ≈ -EHOMO

-

Electron Affinity (EA): EA ≈ -ELUMO

-

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

-

Chemical Softness (S): S = 1 / η

-

Electrophilicity Index (ω): ω = χ² / (2η)

-

Predicted Electronic Properties

The following tables summarize representative quantitative data for the electronic properties of molecules structurally related to this compound. These values provide an estimate of the expected electronic characteristics of the target molecule.

Table 1: Frontier Molecular Orbital Energies of Picolinic Acid Derivatives (Calculated using DFT)

| Compound | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Pyridine-2,6-dicarboxylic acid | B3LYP/6-311++G(d,p) | -7.5 | -2.0 | 5.5 |

| Dinicotinic Acid | DFT Calculation | -7.2 | -2.3 | 4.9 |

| 3,5-dimethyl-2,6-diphenylpyridine | wB97XD/Def2TZVPP | -6.9 | -1.8 | 5.1 |

Note: The values presented are representative and can vary depending on the specific computational method and basis set used.[5][9][12]

Table 2: Global Reactivity Descriptors for Picolinic Acid Derivatives (Calculated)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Electronegativity (eV) | Chemical Hardness (eV) |

| Pyridine-2,6-dicarboxylic acid | 7.5 | 2.0 | 4.75 | 2.75 |

| Dinicotinic Acid | 7.2 | 2.3 | 4.75 | 2.45 |

| 3,5-dimethyl-2,6-diphenylpyridine | 6.9 | 1.8 | 4.35 | 2.55 |

Visualization of Computational Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the calculated electronic properties.

Caption: Computational workflow for determining electronic properties.

Caption: Relationship between FMOs and reactivity descriptors.

Conclusion

This technical guide has outlined a robust theoretical framework for the investigation of the electronic properties of this compound. By leveraging established Density Functional Theory methodologies that have been successfully applied to analogous pyridine-based molecules, researchers can gain significant insights into the frontier molecular orbitals and global reactivity descriptors of this compound. The provided computational protocol, representative data, and workflow visualizations serve as a valuable starting point for in silico studies aimed at predicting the chemical behavior and guiding the experimental design of novel applications for this compound and its derivatives. Future work should focus on direct computational studies of the title compound to validate and refine the extrapolated findings presented here.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. jchemlett.com [jchemlett.com]

- 9. researchgate.net [researchgate.net]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Research Areas for 3,6-Dimethylpicolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, agricultural science, and materials science, with a history of producing successful drugs and herbicides.[1][2] While various substitution patterns on the pyridine ring have been extensively explored, 3,6-dimethylpicolinic acid remains a relatively untapped resource with significant potential. This technical guide outlines promising research avenues for the derivatives of this compound, providing a foundation for future discovery and development. By leveraging the known biological activities of analogous structures, we can strategically direct research toward high-potential applications. This document details potential research in oncology, infectious diseases, and agriculture, complete with detailed experimental protocols and conceptual frameworks for investigation.

Introduction to Picolinic Acid Scaffolds

Picolinic acid, or pyridine-2-carboxylic acid, is a bidentate chelating agent with a well-established role in various biological processes. Its derivatives have been successfully developed into a wide range of therapeutics and agrochemicals.[1][3] The substituent positions on the pyridine ring play a crucial role in determining the molecule's biological activity and target specificity. For instance, 3,6-disubstituted picolinic acids, such as the herbicide clopyralid (3,6-dichloropicolinic acid), demonstrate the importance of this substitution pattern for potent bioactivity.[4] The introduction of methyl groups at the 3 and 6 positions of the picolinic acid core is hypothesized to modulate lipophilicity, steric interactions with biological targets, and metabolic stability, thereby offering a unique opportunity for the development of novel bioactive compounds.

Potential Research Area 1: Oncology

The development of novel anticancer agents remains a critical area of research. Picolinic acid derivatives have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Rationale

Derivatives of the picolinic acid scaffold have shown promising results in preclinical cancer studies. The structural similarity of this compound to other bioactive heterocyclic compounds suggests that its derivatives could exhibit cytotoxic activity against various cancer cell lines. The methyl groups may enhance cell permeability and interaction with hydrophobic pockets of target proteins.

Proposed Research Workflow

A systematic approach to screen for anticancer activity is proposed, starting with broad in-vitro assays and progressing to more specific mechanistic studies for promising lead compounds.

Caption: Proposed workflow for anticancer drug discovery with this compound derivatives.

Experimental Protocols

A library of derivatives can be synthesized by modifying the carboxylic acid moiety of this compound. Standard amide coupling reactions with a diverse set of amines (aliphatic, aromatic, heterocyclic) can be employed to generate a library of amides. Esterification with various alcohols can produce a corresponding ester library.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[5][6]

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Various Cell Lines

| Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal) | Selectivity Index (HEK293/HeLa) |

| Compound A | 15.2 | 25.8 | 30.1 | >100 | >6.6 |

| Compound B | 5.7 | 8.9 | 12.4 | 85.3 | 14.9 |

| Compound C | 45.1 | 60.3 | 55.7 | >100 | >2.2 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 10.5 | 13.1 |

Potential Research Area 2: Infectious Diseases

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Picolinic acid derivatives have been reported to possess antibacterial and antifungal activities.

Rationale

The nitrogen atom in the pyridine ring and the carboxylic acid group of picolinic acid derivatives can coordinate with metal ions that are essential for microbial enzyme function. The dimethyl substituents may enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes.

Proposed Research Workflow

The initial screening will focus on determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Caption: Workflow for the discovery of antimicrobial agents from this compound derivatives.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standard procedure.[8]

Protocol:

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute the culture to a standardized concentration (approximately 5 x 10^5 CFU/mL).[9]

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[7]

Data Presentation

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| Compound D | 8 | 32 | 16 |

| Compound E | 4 | 16 | 8 |

| Compound F | >64 | >64 | >64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Potential Research Area 3: Agrochemicals

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2][10] The discovery of new herbicides with novel modes of action or improved selectivity is of great importance for sustainable agriculture.

Rationale

The herbicidal activity of picolinic acids is mediated by their interaction with auxin receptors, leading to uncontrolled growth and plant death.[2] The 3,6-dimethyl substitution pattern could influence the binding affinity to these receptors and the spectrum of controlled weeds. Recent studies on 6-aryl-2-picolinic acids have shown that modifications at the 6-position can lead to potent herbicidal activity.[11][12]

Proposed Research Workflow

The initial screening will involve evaluating the pre- and post-emergence herbicidal activity of the synthesized derivatives on a panel of model plant species.

Caption: Workflow for the discovery and characterization of novel herbicides based on this compound.

Experimental Protocols

These assays evaluate the effect of the compounds on seed germination and on established seedlings, respectively.

Protocol:

-

Plant Material: Use seeds of monocotyledonous (e.g., wheat, maize) and dicotyledonous (e.g., mustard, soybean) plants.

-

Compound Application: For pre-emergence, apply the test compounds to the soil surface immediately after sowing. For post-emergence, apply the compounds to the foliage of 2-3 week old seedlings.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) and compare with untreated controls.

-

Data Analysis: Record the percentage of injury or growth inhibition for each compound at different concentrations.

Data Presentation

Table 3: Hypothetical Post-emergence Herbicidal Activity (% Injury at 500 g/ha)

| Derivative | Wheat (Monocot) | Maize (Monocot) | Mustard (Dicot) | Soybean (Dicot) |

| Compound G | 10 | 15 | 85 | 75 |

| Compound H | 5 | 10 | 95 | 90 |

| Compound I | 50 | 45 | 60 | 55 |

| Clopyralid (Control) | <10 | <10 | 90 | 80 |

Conclusion

The this compound scaffold presents a promising yet underexplored area for the discovery of novel bioactive compounds. The proposed research workflows in oncology, infectious diseases, and agrochemicals provide a strategic framework for a systematic investigation of its derivatives. The detailed experimental protocols offer a practical starting point for researchers to initiate these studies. The unique physicochemical properties imparted by the dimethyl substitution pattern are expected to yield derivatives with novel biological activities and improved pharmacological profiles. Further exploration of this chemical space is highly warranted and holds the potential for significant scientific and commercial breakthroughs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]

- 11. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-Dimethylpicolinic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Safety Data Sheet (SDS). Researchers and scientists must consult a certified SDS for 3,6-Dimethylpicolinic acid from a commercial supplier and follow all institutional and regulatory safety guidelines. The information herein is compiled from publicly available data on structurally related compounds and should be used as a supplementary resource.

Introduction

This compound, also known as 3,6-dimethyl-2-pyridinecarboxylic acid, is a derivative of picolinic acid. Picolinic acid and its derivatives are of significant interest in various fields of research, including medicinal chemistry and materials science, due to their chelating properties and diverse biological activities. This guide provides a comprehensive overview of the safety, handling, storage, and potential synthetic routes for this compound to support professionals in research and drug development.

Safety and Hazard Information

2.1. GHS Hazard Classification (Inferred)

Based on analogous compounds, this compound may be classified as follows:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

2.2. Hazard and Precautionary Statements (Inferred)

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P330 | Rinse mouth. |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

2.3. Physical and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in water and polar organic solvents. |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

3.2. Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

3.3. Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible synthetic route for this compound is the oxidation of the corresponding commercially available starting material, 3,6-lutidine (3,6-dimethylpyridine). The following protocol is adapted from a patented process for the synthesis of a related compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound via oxidation of 3,6-Lutidine.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,6-lutidine and a suitable solvent (e.g., water or a buffered aqueous solution).

-

Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), from the dropping funnel while maintaining the reaction temperature (e.g., by using an ice bath). Alternatively, a milder catalytic oxidation using hydrogen peroxide with a metal catalyst could be employed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., by adding a small amount of ethanol if using KMnO₄). Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).

-

Isolation and Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

4.2. Workflow for Biological Activity Screening

The following workflow outlines a general procedure for investigating the biological activity of this compound.

Caption: General workflow for the biological activity screening of a novel compound.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not well-documented, the parent compound, picolinic acid, is a known endogenous metabolite of the kynurenine pathway, which is involved in tryptophan metabolism. Picolinic acid has been shown to possess neuroprotective, immunological, and anti-proliferative effects.

5.1. Kynurenine Pathway Leading to Picolinic Acid

The following diagram illustrates the biosynthesis of picolinic acid from tryptophan.

Caption: Simplified diagram of the Kynurenine Pathway showing the biosynthesis of Picolinic Acid.

The introduction of methyl groups at the 3 and 6 positions of the picolinic acid scaffold may modulate its biological activity. Researchers could investigate whether this compound retains or has altered effects on the known targets of picolinic acid, or if it possesses novel biological properties.

Conclusion

This technical guide provides a foundational understanding of the safety, handling, storage, and potential synthesis of this compound for research and development purposes. Due to the limited specific data available for this compound, a cautious and informed approach, guided by the principles of chemical safety and analogy to related structures, is paramount. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

Commercial Availability and Synthesis of 3,6-Dimethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and synthetic routes for 3,6-Dimethylpicolinic acid. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this important chemical compound and understanding its synthesis. All quantitative data is summarized in structured tables for ease of comparison, and a detailed, generalized experimental protocol for the synthesis of a related compound is provided to illustrate a potential synthetic strategy.

Commercial Suppliers and Availability

This compound, also known as 3,6-dimethylpyridine-2-carboxylic acid, is available from a number of commercial chemical suppliers. While the definitive Chemical Abstracts Service (CAS) number for the free acid has been identified as 83282-46-6 , it is also available as a hydrochloride salt under CAS number 2229312-80-3 . The availability of this compound can vary between suppliers in terms of purity, quantity, and lead times. Researchers are advised to contact the suppliers directly for the most current information.

A summary of known commercial suppliers is provided in the table below.

| Supplier | Compound Name | CAS Number | Purity | Available Quantities |

| Anax Laboratories | This compound | 83282-46-6 | >96% | Inquiry required |

| 2a biotech | This compound | 83282-46-6 | Inquiry required | Inquiry required |

| ACE Biolabs | This compound | Not Specified | Inquiry required | Inquiry required |

| BLD Pharm | This compound hydrochloride | 2229312-80-3 | Inquiry required | Inquiry required |

| CP Lab Safety | 3, 6-Dimethylpicolinic acid | Not Specified | min 95% | 100 mg |

Synthetic Approaches to Substituted Picolinic Acids

The following diagram illustrates a generalized workflow for the synthesis of a dicarbaldehyde from a lutidine, a transformation that shares principles with the desired synthesis of a carboxylic acid.

Methodological & Application

Application Notes and Protocols for 3,6-Dimethylpicolinic Acid in Coordination Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpicolinic acid, a derivative of picolinic acid, presents a unique ligand scaffold for coordination chemistry. The presence of two methyl groups on the pyridine ring, in addition to the chelating carboxylate and pyridine nitrogen, is anticipated to influence the steric and electronic properties of its metal complexes. These modifications can impact the stability, reactivity, and potential applications of the resulting coordination compounds in areas such as catalysis, materials science, and medicinal chemistry. Due to the limited availability of published data on this compound, this document provides a set of proposed protocols and application notes based on established principles of coordination chemistry and synthetic methodologies for related pyridine-carboxylic acids.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through the selective oxidation of a suitable precursor, such as 2,3,6-trimethylpyridine. The methyl group at the 2-position of the pyridine ring is generally more susceptible to oxidation.

Proposed Synthetic Protocol: Oxidation of 2,3,6-Trimethylpyridine

This protocol is adapted from methods for the selective oxidation of lutidines.

Materials:

-

2,3,6-Trimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

-

Deionized water

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,6-trimethylpyridine (0.1 mol) in 200 mL of deionized water.

-

Oxidation: Slowly add potassium permanganate (0.15 mol) in small portions to the stirred solution over a period of 2 hours. The reaction is exothermic and the temperature should be maintained between 70-80°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a celite pad.

-

Decolorization: If the filtrate is still purple, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Acidification and Extraction: Acidify the clear filtrate to pH 2 with concentrated sulfuric acid. This will precipitate the crude this compound. Extract the aqueous solution three times with 100 mL portions of diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to obtain pure this compound.

Characterization:

The final product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the carboxylic acid and pyridine functional groups.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Part 2: Synthesis of Metal Complexes with this compound

The following are general protocols for the synthesis of transition metal complexes with this compound, which can be adapted for various metal salts.

Protocol 2.1: General Synthesis of a Metal(II) Complex

Materials:

-

This compound

-

A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

-

Methanol or Ethanol

-

Triethylamine (or other suitable base)

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol in a Schlenk flask.

-

Deprotonation: Add triethylamine (2 mmol) to the solution to deprotonate the carboxylic acid.

-

Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux: Attach a condenser and reflux the reaction mixture for 4-6 hours.

-

Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

Protocol 2.2: Hydrothermal Synthesis of a Coordination Polymer

Materials:

-

This compound

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Mixture Preparation: In the Teflon liner of the autoclave, combine this compound (0.1 mmol), the metal salt (0.1 mmol), 5 mL of DMF, and 5 mL of deionized water.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat to 120-160°C for 48-72 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Isolation: Collect the resulting crystals by filtration, wash with water and ethanol, and air dry.

Part 3: Characterization of Coordination Complexes

A thorough characterization of the synthesized complexes is crucial to understand their structure and properties.

| Technique | Purpose | Hypothetical Observations for a [Cu(3,6-diMe-pic)₂] Complex |

| Single-Crystal X-ray Diffraction | Determination of the precise 3D molecular structure, including bond lengths and angles. | A square planar or distorted octahedral geometry around the Cu(II) center. Cu-N bond lengths around 2.0 Å and Cu-O bond lengths around 1.95 Å. |

| FT-IR Spectroscopy | Identification of the coordination of the ligand to the metal center by observing shifts in vibrational frequencies. | The C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) will be absent, and new asymmetric and symmetric COO⁻ stretches will appear at lower wavenumbers (e.g., ~1600 cm⁻¹ and ~1400 cm⁻¹). |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex, particularly d-d transitions for transition metals. | A broad d-d transition band in the visible region (e.g., around 600-800 nm) for the Cu(II) complex. |

| Elemental Analysis (CHN) | To confirm the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of solvent molecules. | A decomposition profile showing the temperature at which the ligand and other components are lost. |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons. | A magnetic moment consistent with one unpaired electron for a Cu(II) complex (around 1.73 B.M.). |

Part 4: Quantitative Data and Stability Constants

The stability of metal complexes in solution is a critical parameter, especially for applications in drug development and catalysis. Stability constants (log β) are determined potentiometrically or spectrophotometrically.

Table 1: Hypothetical Stability Constants (log β) for M(II) Complexes with 3,6-Dimethylpicolinate

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Measurement Conditions |

| Cu(II) | 8.5 | 15.2 | 25°C, 0.1 M KCl |

| Ni(II) | 6.8 | 12.5 | 25°C, 0.1 M KCl |

| Zn(II) | 6.2 | 11.8 | 25°C, 0.1 M KCl |

| Co(II) | 6.0 | 11.5 | 25°C, 0.1 M KCl |

Note: This data is hypothetical and serves as an example of expected trends based on the Irving-Williams series.

Table 2: Hypothetical Spectroscopic Data for a [Ni(3,6-diMe-pic)₂(H₂O)₂] Complex

| Spectroscopic Technique | Parameter | Hypothetical Value |

| FT-IR | ν(COO⁻) asymmetric | 1610 cm⁻¹ |

| FT-IR | ν(COO⁻) symmetric | 1395 cm⁻¹ |

| UV-Vis | λ_max (d-d transition 1) | ~650 nm |

| UV-Vis | λ_max (d-d transition 2) | ~950 nm |

| ¹H NMR (for a diamagnetic analogue) | Pyridine-H | δ 7.5-8.5 ppm |

| ¹H NMR (for a diamagnetic analogue) | Methyl-H (C3) | δ 2.4 ppm |

| ¹H NMR (for a diamagnetic analogue) | Methyl-H (C6) | δ 2.6 ppm |

Note: This data is illustrative and would need to be determined experimentally.

Part 5: Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: General Experimental Workflow for Metal Complex Synthesis and Characterization

Caption: General workflow for synthesis and characterization of metal complexes.

Diagram 3: Potential Coordination Modes of 3,6-Dimethylpicolinate

Caption: Possible coordination modes of the 3,6-dimethylpicolinate ligand.

Disclaimer: The experimental protocols and data presented herein for this compound and its complexes are proposed based on established chemical principles and are intended for research guidance. Actual experimental conditions and results may vary and require optimization.

Synthesis of Metal Complexes Using 3,6-Dimethylpicolinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction